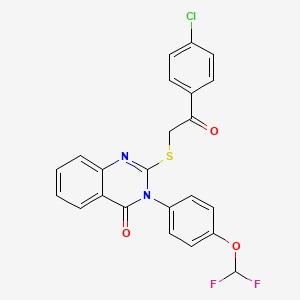
4-(2-aminoethyl)-6-chloro-7-hydroxychromen-2-one;methanesulfonic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-aminoethyl)-6-chloro-7-hydroxychromen-2-one;methanesulfonic acid is a pH-responsive fluorescent false neurotransmitter. It is a selective substrate for dopamine transporter and vesicular monoamine transporter 2. This compound exhibits no significant binding to a panel of 38 central nervous system receptors, including dopamine and serotonin receptors . It is primarily used in research to visualize neurotransmitter secretion at individual synapses .
作用机制
FFN 102 mesylate, also known as 4-(2-aminoethyl)-6-chloro-7-hydroxychromen-2-one;methanesulfonic acid, is a synthetic biogenic neurotransmitter analogue with intriguing properties and applications .
Target of Action
FFN 102 mesylate is a selective substrate for the Dopamine Transporter (DAT) and Vesicular Monoamine Transporter 2 (VMAT2) . These transporters play a crucial role in the regulation of dopamine, a neurotransmitter that is involved in various brain functions including mood, reward, and motor control.
Mode of Action
The compound exhibits a pH-responsive fluorescence and electrical activity . It interacts with its targets (DAT and VMAT2) by inhibiting dopamine uptake
Pharmacokinetics
Its solubility data suggests that it is soluble to 20 mm in water with gentle warming and to 100 mm in dmso , which could potentially impact its bioavailability.
Action Environment
The action of FFN 102 mesylate is pH-responsive . This means that its fluorescence and electrical activity, and potentially its interaction with DAT and VMAT2, can be influenced by the pH of the environment. Therefore, factors that alter the pH could potentially affect the action, efficacy, and stability of this compound.
生化分析
Biochemical Properties
FFN 102 mesylate interacts with the dopamine transporter (DAT) and vesicular monoamine transporter 2 (VMAT2), exhibiting no significant binding to a panel of 38 central nervous system (CNS) receptors, including dopamine and serotonin receptors . The nature of these interactions is selective, meaning FFN 102 mesylate has a higher affinity for DAT and VMAT2 compared to other CNS receptors .
Cellular Effects
The effects of FFN 102 mesylate on cells are primarily related to its influence on neurotransmission. As a selective substrate for DAT and VMAT2, FFN 102 mesylate can affect the reuptake of dopamine, a key neurotransmitter involved in reward, motivation, and motor control . This can influence various cellular processes, including cell signaling pathways and cellular metabolism .
Molecular Mechanism
At the molecular level, FFN 102 mesylate exerts its effects by binding to DAT and VMAT2. This binding can inhibit the reuptake of dopamine, leading to increased levels of dopamine in the synaptic cleft . The increased dopamine levels can then influence gene expression and other cellular processes .
Metabolic Pathways
FFN 102 mesylate is involved in the dopamine neurotransmission pathway due to its interaction with DAT and VMAT2
Transport and Distribution
FFN 102 mesylate is transported and distributed within cells via its interaction with DAT and VMAT2
Subcellular Localization
Given its role as a neurotransmitter analogue, it is likely to be found in areas of the cell involved in neurotransmission, such as the synaptic cleft .
准备方法
The synthetic route for 4-(2-aminoethyl)-6-chloro-7-hydroxychromen-2-one;methanesulfonic acid involves the reaction of 4-(2-aminoethyl)-6-chloro-7-hydroxy-2H-1-benzopyran-2-one with methanesulfonic acid to form the mesylate salt . The reaction conditions typically require gentle warming to ensure solubility and purity.
化学反应分析
4-(2-aminoethyl)-6-chloro-7-hydroxychromen-2-one;methanesulfonic acid undergoes various chemical reactions, including:
Oxidation: This reaction can alter the fluorescent properties of the compound.
Reduction: It can affect the binding affinity to dopamine transporter and vesicular monoamine transporter 2.
Substitution: Common reagents include methanesulfonic acid for mesylate formation
科学研究应用
4-(2-aminoethyl)-6-chloro-7-hydroxychromen-2-one;methanesulfonic acid is widely used in scientific research, particularly in:
Chemistry: As a fluorescent probe to study neurotransmitter dynamics.
Biology: To visualize neurotransmitter secretion at individual synapses.
Medicine: Researching the mechanisms of neurotransmitter transport and release.
相似化合物的比较
Similar compounds include other fluorescent false neurotransmitters like FFN 200 and FFN 511. 4-(2-aminoethyl)-6-chloro-7-hydroxychromen-2-one;methanesulfonic acid is unique due to its pH-responsive fluorescence and selective binding to dopamine transporter and vesicular monoamine transporter 2 .
属性
IUPAC Name |
4-(2-aminoethyl)-6-chloro-7-hydroxychromen-2-one;methanesulfonic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO3.CH4O3S/c12-8-4-7-6(1-2-13)3-11(15)16-10(7)5-9(8)14;1-5(2,3)4/h3-5,14H,1-2,13H2;1H3,(H,2,3,4) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEZDFYRVIVZPAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)O.C1=C(C2=CC(=C(C=C2OC1=O)O)Cl)CCN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[4-({4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]benzamide](/img/structure/B2789251.png)
![(Z)-methyl 2-(4-hydroxybenzylidene)-5-methyl-1-oxo-1,2,5,11-tetrahydro-5,11-methanobenzo[g]thiazolo[2,3-d][1,3,5]oxadiazocine-13-carboxylate](/img/structure/B2789252.png)
![2-[(dimethylamino)methylene]naphtho[1,2-b]furan-3(2H)-one](/img/structure/B2789253.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-{3-oxo-5-[({[2-(4-sulfamoylphenyl)ethyl]carbamoyl}methyl)sulfanyl]-2H,3H-imidazo[1,2-c]quinazolin-2-yl}propanamide](/img/structure/B2789258.png)



![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((4-isopropyl-1-(2-methoxyphenyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B2789264.png)
![3,4-dimethoxy-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide](/img/structure/B2789266.png)

![2-(2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(4-methoxybenzyl)acetamide](/img/structure/B2789268.png)
![1-(4-{4-[(4-Methylpiperazino)carbonyl]piperidino}phenyl)-1-ethanone](/img/structure/B2789270.png)
![3-benzyl-5-(2-chloro-6-fluorobenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2789271.png)
![2-(2-fluorophenoxy)-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}acetamide](/img/structure/B2789273.png)
